molecular formula C22H27N3O11S B3941187 1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B3941187
M. Wt: 541.5 g/mol
InChI Key: FVOOUBJUGXXSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method. The purpose of

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves the selective activation of specific serotonin receptors. This compound acts as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. The activation of these receptors leads to changes in the levels of neurotransmitters in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate depend on the specific serotonin receptors that are activated. The activation of the 5-HT1A receptor can lead to anxiolytic and antidepressant effects, while the activation of the 5-HT2A receptor can lead to psychedelic effects. This compound has also been shown to have effects on other neurotransmitter systems, including dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is its selectivity for specific serotonin receptors. This compound can be used to study the function of these receptors in isolation, which can provide valuable insights into their role in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One direction is the development of new drugs based on this compound for the treatment of various disorders. Another direction is the exploration of its potential as a tool for studying the function of other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
In conclusion, 1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has potential applications in various fields of scientific research. Its selectivity for specific serotonin receptors makes it a valuable tool for studying the function of these receptors and developing new drugs for the treatment of various disorders. However, further research is needed to fully understand its mechanism of action and potential for off-target effects.

Scientific Research Applications

1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has potential applications in various fields of scientific research. One of the primary applications is in the field of neuroscience, where it has been used as a tool to study the function of serotonin receptors. This compound has also been used in the development of new drugs for the treatment of various disorders, including anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S.C2H2O4/c1-28-17-13-19(30-3)18(29-2)12-15(17)14-21-8-10-22(11-9-21)31(26,27)20-7-5-4-6-16(20)23(24)25;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOOUBJUGXXSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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